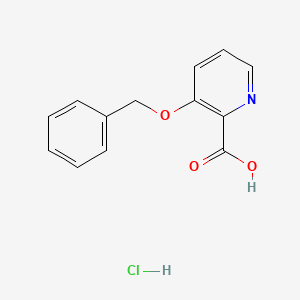

3-(Benzyloxy)picolinic acid hydrochloride

説明

3-(Benzyloxy)picolinic acid hydrochloride is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 3-position of the pyridine ring and a hydrochloride salt form. Its molecular formula is C₁₃H₁₂ClNO₃, with a molecular weight of approximately 265.5 g/mol. The compound is characterized by:

- A carboxylic acid group at the 2-position, enabling salt formation or conjugation reactions.

- A benzyloxy group at the 3-position, which may act as a protecting group or modulate electronic effects.

- A hydrochloride counterion, enhancing aqueous solubility and stability compared to the free base.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules where pyridine derivatives play a critical role. Its structural features make it valuable for studying structure-activity relationships (SAR) in medicinal chemistry.

特性

分子式 |

C13H12ClNO3 |

|---|---|

分子量 |

265.69 g/mol |

IUPAC名 |

3-phenylmethoxypyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C13H11NO3.ClH/c15-13(16)12-11(7-4-8-14-12)17-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H,15,16);1H |

InChIキー |

IYESXUXIZCPKNQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=O)O.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)picolinic acid hydrochloride typically involves the reaction of picolinic acid with benzyl alcohol under specific conditions. One common method is the esterification of picolinic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-(Benzyloxy)picolinic acid hydrochloride may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the production process .

化学反応の分析

Types of Reactions

3-(Benzyloxy)picolinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific ligands to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

科学的研究の応用

3-(Benzyloxy)picolinic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein binding studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and anticancer agent.

Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 3-(Benzyloxy)picolinic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent . Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .

類似化合物との比較

Key Observations:

In 4-(Benzyloxy)-3-chlorobenzaldehyde, the electron-withdrawing chloro group at the 3-position enhances the aldehyde's electrophilicity, facilitating nucleophilic additions in synthesis .

Salt Form Impact :

- The hydrochloride salt in the target compound improves solubility in polar solvents, advantageous for aqueous reaction conditions. In contrast, neutral analogs like 2-(Benzyloxy)nicotinic acid may require organic solvents for dissolution.

Functional Group Reactivity :

Discussion:

- Electronic Effects : The benzyloxy group’s electron-donating nature in the target compound may reduce the carboxylic acid’s acidity compared to unsubstituted picolinic acid. In contrast, the chloro substituent in the patent compound exerts an electron-withdrawing effect, activating the aldehyde for reactions .

- Applications in Drug Synthesis : The target compound’s hydrochloride form is advantageous for salt metathesis in API (Active Pharmaceutical Ingredient) purification. The patent compound’s aldehyde functionality is critical for constructing fused heterocycles, such as pyrrolo-pyridazines, which are prevalent in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。